2-Chloro-3-(1,3-dithian-2-YL)pyrazine

描述

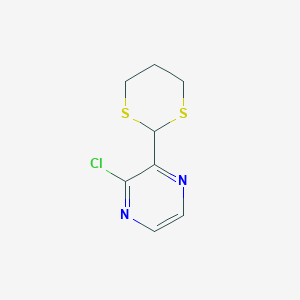

2-Chloro-3-(1,3-dithian-2-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 1,3-dithiane ring at position 2. The chlorine atom serves as a reactive site for nucleophilic aromatic substitution (SNAr), while the 1,3-dithiane group introduces steric bulk and electronic effects due to its sulfur atoms.

Structure

2D Structure

属性

IUPAC Name |

2-chloro-3-(1,3-dithian-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S2/c9-7-6(10-2-3-11-7)8-12-4-1-5-13-8/h2-3,8H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZGHDUHUNPBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725579 | |

| Record name | 2-Chloro-3-(1,3-dithian-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874114-28-0 | |

| Record name | 2-Chloro-3-(1,3-dithian-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine typically involves:

- Halogenation of pyrazine derivatives to introduce the chlorine atom at the 2-position.

- Nucleophilic substitution at the 3-position of the pyrazine ring with a 1,3-dithiane nucleophile.

- Use of tele-substitution reactions to achieve selective substitution at positions remote from the halogen substituent.

This approach leverages the electronic properties of the pyrazine ring and the reactivity of halogen substituents to direct nucleophilic attack.

Preparation of Halogenated Pyrazine Precursors

The initial step involves preparing halogen-substituted pyrazines such as 2-chloropyrazine or 2-chloro-6-hydrazinylpyrazine, which serve as key intermediates.

- General Procedure A (Hydrazinylpyrazine Preparation):

Mono- or dihalogenopyrazines are refluxed with hydrazine monohydrate in ethanol overnight. After solvent removal, the product is extracted with ethyl acetate, washed, dried, and used directly in subsequent steps without further purification.

| Compound | Yield (%) | Physical State | Melting Point (°C) | Notes |

|---|---|---|---|---|

| 2-Chloro-6-hydrazinylpyrazine | 86 | Yellow solid | 137–139 | Used without purification |

Formation of this compound via Nucleophilic Substitution

The key transformation involves nucleophilic substitution of the halogen at the 3-position with a 1,3-dithiane moiety acting as a nucleophile.

Tele-substitution Reaction:

This reaction type involves nucleophilic attack at a position on the pyrazine ring remote from the halogen substituent (often the 3-position when the halogen is at the 2-position).- Conditions favoring tele-substitution include the use of thiol nucleophiles (such as 1,3-dithiane derivatives), and the nature of the halogen leaving group (I > Br > Cl in reactivity).

- The reaction is typically carried out under reflux in suitable solvents with catalytic acid or base conditions to facilitate substitution.

Coupling Procedure:

The halogenated pyrazine is reacted with the 1,3-dithiane nucleophile under controlled temperature and solvent conditions. The product is isolated by standard purification methods such as flash column chromatography.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Halogenated pyrazine + 1,3-dithiane nucleophile | Reflux in polar aprotic solvent (e.g., DMF), catalytic acid/base | Moderate to good yields (varies by substrate) | Tele-substitution favored with thiol nucleophiles |

Experimental Observations and Reaction Optimization

Effect of Halogen Type:

The leaving group ability influences the reaction pathway and yield. Iodine-substituted pyrazines show higher tele-substitution rates than bromine or chlorine analogs. Chlorine-substituted pyrazines, while less reactive, still undergo substitution under optimized conditions.Side Reactions:

Dehalogenation and ring rearrangement can occur as minor pathways, especially with larger halogens or under forcing conditions. These side products have been characterized by single-crystal X-ray diffraction in some studies.Purification:

Products are generally purified by flash column chromatography using gradients of ethyl acetate in hexanes. The isolated products are characterized by NMR and mass spectrometry to confirm structure and purity.

Representative Reaction Scheme (Summary)

Summary of Key Research Findings

Tele-substitution reactions are a valuable synthetic route for functionalizing pyrazine rings at positions remote from the halogen substituent, enabling the introduction of sulfur-containing heterocycles such as 1,3-dithiane.

The reaction efficiency depends on the halogen leaving group and the nucleophile type, with thiol nucleophiles favoring tele-substitution pathways.

Side reactions including dehalogenation and ring rearrangements are possible but can be minimized by careful control of reaction conditions.

The described synthetic methods provide a robust platform for preparing this compound with good yields and purity, suitable for further applications in medicinal chemistry and materials science.

化学反应分析

Types of Reactions: 2-Chloro-3-(1,3-dithian-2-YL)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can lead to the formation of different products depending on the reagents and conditions used. For example, oxidation may result in the formation of corresponding oxo derivatives, while reduction can produce the corresponding reduced forms.

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-Chloro-3-(1,3-dithian-2-YL)pyrazine is C₈H₉ClN₂S₂. It features a pyrazine ring substituted with a chlorine atom at the 2-position and a 1,3-dithian-2-yl group at the 3-position. This arrangement contributes to its distinct chemical properties, enhancing its reactivity and biological activity.

Organic Synthesis

In organic synthesis, this compound serves as an important building block for creating more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to utilize it in synthesizing diverse compounds, including pharmaceuticals and agrochemicals.

Synthetic Pathways

Several synthetic methods have been developed for producing this compound, emphasizing its versatility as a precursor in organic reactions. For example, it can be used in nucleophilic substitution reactions due to the presence of the chlorine atom, facilitating the introduction of different functional groups.

Medicinal Chemistry

The biological activity of this compound has been explored extensively. Studies indicate that it interacts with specific enzymes and proteins, suggesting potential therapeutic applications.

Research has shown that this compound can modulate biological pathways by interacting with various biomolecules. This characteristic makes it an attractive candidate for drug discovery and development. For instance:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to these pathways.

- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-8 (IL-8) in cellular models .

Case Studies

Several case studies highlight the applications of this compound:

- PDE10A Inhibitors : In research focused on developing novel phosphodiesterase inhibitors, derivatives of this compound showed improved solubility and bioavailability compared to traditional compounds .

- Antioxidant Activity : Compounds featuring the 1,3-dithian-2-yl motif have demonstrated antioxidant properties by inhibiting lipid peroxidation . This suggests potential applications in formulations aimed at reducing oxidative stress.

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-6-(1,3-dithian-2-YL)pyrazine | Chlorine at position 6 instead of position 2 | Potential different biological activities due to position change |

| Pyrazine | Basic structure without substituents | Lacks functional groups that enhance reactivity |

| 1,4-Dithiane | Contains a similar dithiane moiety | Different ring structure; lacks aromaticity |

This comparison illustrates how the positioning of substituents affects the chemical reactivity and biological properties of similar compounds.

作用机制

The mechanism by which 2-Chloro-3-(1,3-dithian-2-YL)pyrazine exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

相似化合物的比较

Key Observations :

- The 1,3-dithiane group in the target compound introduces distinct steric and electronic effects compared to sulfur-free substituents like piperazine.

- Substituents with aromatic systems (e.g., quinoline in ) exhibit planar geometries, influencing intermolecular interactions.

Reactivity Trends

- Chlorine Substitution : The chloro group in all compounds is susceptible to SNAr. Electron-withdrawing groups (e.g., dithiane) enhance reactivity by polarizing the C-Cl bond.

- Functionalization: The dithiane ring can undergo ring-opening reactions, unlike rigid substituents like quinoline .

Physicochemical Properties

Hydrophobicity

Hydrophobicity data (logP) derived from RP-HPLC studies :

| Compound Type | Average logP | Notes |

|---|---|---|

| Pyrazinecarbonitriles | 1.2–2.5 | Electron-deficient; low hydrophobicity |

| Acetylpyrazines | 0.8–1.8 | Polar carbonyl group reduces logP |

| This compound (Predicted) | ~2.8 | Sulfur atoms increase lipophilicity |

Comparison :

- The dithiane substituent likely increases hydrophobicity compared to piperazine derivatives (e.g., 2-chloro-3-(piperazin-1-yl)pyrazine, logP ~1.5) due to sulfur’s lipophilic nature .

Spectroscopic Characteristics

IR Spectroscopy

- Target Compound (Predicted): Expected C=N stretching at ~1600–1660 cm⁻¹, similar to 2-chloro-3-(2-quinolylthio)pyrazine (1660 cm⁻¹) .

- 2-Chloro-3-(2-quinolylthio)pyrazine: Distinct vibrations at 1779 cm⁻¹ (C=N) and 654 cm⁻¹ (quinoline ring) .

生物活性

2-Chloro-3-(1,3-dithian-2-YL)pyrazine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Pyrazine derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and DNA-binding activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound features a chlorinated pyrazine ring substituted with a 1,3-dithiane group. The presence of these functional groups contributes to its unique physicochemical properties, which influence its biological interactions.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, this compound was evaluated alongside well-known antibiotics such as ciprofloxacin, showcasing promising results in inhibiting bacterial growth .

Cytotoxicity and Anticancer Activity

Cytotoxicity assessments reveal that this compound exhibits selective toxicity towards cancer cell lines. In particular, studies involving various pyrazine derivatives have highlighted their ability to induce apoptosis in leukemic cells. For example, a related pyrazine derivative was found to induce cell cycle arrest and apoptosis at an IC50 value of 25 μM . This suggests that this compound may similarly affect cancer cell proliferation.

DNA Binding Affinity

The interaction of pyrazine derivatives with DNA is a critical aspect of their biological activity. Studies indicate that compounds with chlorinated pyrazines have a high affinity for DNA binding. The binding mode and strength are essential for understanding their mechanism of action as potential therapeutic agents . Theoretical calculations support experimental findings regarding the hydrophilicity and interaction constants of these compounds.

Research Findings and Case Studies

常见问题

Q. What are the key synthetic strategies for preparing halogenated pyrazine derivatives like 2-Chloro-3-(1,3-dithian-2-YL)pyrazine?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Chlorination: Reacting a hydroxyl or thiol precursor with thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom .

- Heterocyclic Substitution: Incorporating the 1,3-dithiane moiety via Suzuki-Miyaura coupling or nucleophilic addition, using catalysts like Pd(PPh₃)₄ in anhydrous tetrahydrofuran (THF) .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yields (e.g., 60–80% in 30 minutes at 150°C) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Identifies proton environments (e.g., pyrazine ring protons at δ 8.5–9.0 ppm) and confirms dithiane substitution .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 260.03) .

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C-Cl stretch at ~600 cm⁻¹ and C-S vibrations at ~700 cm⁻¹) .

Q. How is X-ray crystallography applied to determine the molecular structure of pyrazine derivatives?

- Methodological Answer:

- Data Collection: Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to process diffraction data from single crystals .

- Refinement: Apply anisotropic displacement parameters for non-hydrogen atoms and resolve disorder in the dithiane ring .

- Validation: Check for R-factor convergence (<5%) and validate geometric parameters against the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, dithiane) influence the electronic properties of pyrazine in coordination polymers?

- Methodological Answer:

- Experimental Analysis: Synthesize CrCl₂(pyrazine)₂ analogs and measure conductivity via four-probe methods (e.g., σ ≈ 10⁻² S/cm at 300 K) .

- Theoretical Modeling: Perform density functional theory (DFT) calculations to map electron density distribution, showing delocalization over the pyrazine-dithiane system .

- Magnetic Studies: Use SQUID magnetometry to observe ferrimagnetic ordering below 55 K, linked to ligand-mediated superexchange .

Q. What strategies resolve contradictions in biological activity data for pyrazine derivatives?

- Methodological Answer:

- Dose-Response Analysis: Compare IC₅₀ values across assays (e.g., antimicrobial activity may plateau at 50 μM due to solubility limits) .

- Structure-Activity Relationship (SAR): Modify the dithiane group to assess its role in cytotoxicity (e.g., replacing dithiane with oxadiazole alters selectivity) .

- Meta-Analysis: Aggregate data from multiple studies (e.g., pyrazine derivatives show neuroprotective effects only in oxidative stress models, not in Aβ toxicity assays) .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer:

- DFT Calculations: Optimize transition states for Suzuki coupling using Gaussian 16 at the B3LYP/6-31G(d) level. Predict activation barriers (e.g., ΔG‡ ≈ 25 kcal/mol for Pd-catalyzed reactions) .

- Molecular Docking: Simulate interactions with catalytic sites (e.g., Pd(PPh₃)₄) to identify steric hindrance from the dithiane group .

- Solvent Effects: Compare polarizable continuum models (PCM) for DMF vs. THF, showing higher yields in DMF due to improved ligand dissociation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。